N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide
Description
N'-{[4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with dimethyl, pyrrol-1-yl, and benzenesulfonohydrazide groups. Thieno[2,3-b]pyridine derivatives are of significant interest in medicinal chemistry due to their structural similarity to purines and pyrimidines, enabling interactions with biological targets such as kinases and enzymes .
Properties
IUPAC Name |
N'-(benzenesulfonyl)-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-13-12-14(2)21-20-16(13)17(24-10-6-7-11-24)18(28-20)19(25)22-23-29(26,27)15-8-4-3-5-9-15/h3-12,23H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVVYWRGYFRTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NNS(=O)(=O)C3=CC=CC=C3)N4C=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Mode of Action
The nature of these interactions and the resulting changes are subject to ongoing research.
Biological Activity
N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Weight : 362.44812 g/mol
- CAS Number : Not explicitly provided in the search results but can be referenced through related compounds.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the pyrrole and thieno[2,3-b]pyridine moieties suggests potential interactions with biological systems that could lead to various pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. Research has shown that derivatives of pyrrole can inhibit cell proliferation in cancer cell lines. For instance, a study demonstrated that specific derivatives suppressed cell growth and increased glucose uptake in monoclonal antibody production systems, indicating a potential pathway for targeting cancer metabolism .
Antimicrobial Properties
The thieno[2,3-b]pyridine framework is known for its antimicrobial activities. Compounds containing this structure have shown efficacy against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.
Study 1: Monoclonal Antibody Production Enhancement
A notable study focused on the effects of similar compounds on monoclonal antibody (mAb) production. The compound was found to suppress cell growth while enhancing glucose uptake and ATP production in CHO cells. This resulted in a significant increase in mAb yield compared to control conditions. The findings suggest that manipulating metabolic pathways can improve the efficiency of bioproduction systems .
| Condition | mAb Concentration (mg/L) | Cell-Specific Productivity (pg/cell/day) |
|---|---|---|
| Control | 732 | 7.1 |
| MPPB Added | 1098 | 11 |
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that specific structural features of the compound are critical for its biological activity. The presence of the 2,5-dimethylpyrrole moiety was identified as particularly effective in enhancing productivity in cell cultures without compromising cell viability .
Comparison with Similar Compounds
5-Ethoxycarbonyl-6-methyl-3-(1H-pyrrol-1-yl)-4-styrylthieno[2,3-b]pyridine-2-carbohydrazide (Compound 10)
Key Similarities :
- Shares the thieno[2,3-b]pyridine core with dimethyl and pyrrol-1-yl substituents.
- Contains a carbohydrazide group (-CONHNH₂), analogous to the sulfonohydrazide (-SO₂NHNH₂) in the target compound.
Key Differences :
- Functional Group: The carbohydrazide group lacks the sulfonyl (-SO₂-) moiety, reducing its acidity and hydrogen-bond acceptor capacity compared to the sulfonohydrazide.
- Synthesis: Compound 10 is synthesized via condensation with aromatic aldehydes (e.g., to form acylhydrazones 11a–c), while the target compound likely involves sulfonation or coupling with benzenesulfonohydrazide precursors .
Ethyl N-[4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate (CAS 919107-57-6)
Key Similarities :
- Identical thieno[2,3-b]pyridine core with dimethyl and pyrrol-1-yl groups.
Key Differences :
- Functional Group: The carbamate (-OCONH₂) group is less polar than the sulfonohydrazide, likely increasing lipophilicity and membrane permeability.
- Applications: Carbamates are often used as prodrugs or stabilizing groups, whereas sulfonohydrazides are explored for enzyme inhibition (e.g., carbonic anhydrase) .
Functional Analogues
(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles (11a, 11b)
Key Similarities :
- Both feature aromatic substituents (e.g., 2,4,6-trimethylbenzylidene in 11a) and nitrile groups (-CN), which enhance π-π stacking and dipole interactions.
Key Differences :
- Core Structure: Thiazolo-pyrimidine (11a, 11b) vs. thieno-pyridine.
- Bioactivity: Thiazolo-pyrimidines are reported as kinase inhibitors, whereas thieno-pyridines may target different pathways .
3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (894050-19-2)
Key Similarities :
- Contains sulfur-based linkages (thioether) and aromatic heterocycles.
Key Differences :
- Core Structure: Triazolo-pyridazine vs. thieno-pyridine.
- Applications: Triazolo-pyridazines are explored as anticancer agents, while sulfonohydrazides are more commonly antimicrobial .
Comparative Data Tables
Table 1: Structural and Spectroscopic Comparison
Research Findings and Implications
- Sulfonohydrazide vs.
- Thieno-pyridine Core: This scaffold offers rigidity and planar aromaticity, facilitating intercalation with DNA or protein pockets, as seen in related compounds like pyrimido-quinazolines .
- Synthetic Flexibility : The evidence highlights modular synthesis routes (e.g., condensation, diazotization) for introducing diverse substituents, enabling tailored bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
